Ethyl 4-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate

Description

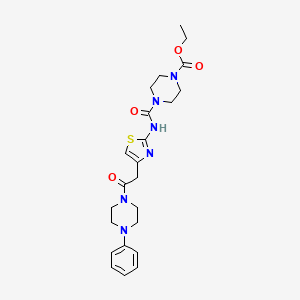

Ethyl 4-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is a synthetic organic compound featuring a thiazole ring conjugated with a piperazine-carboxylate scaffold. Its structure includes:

- A thiazole moiety (a five-membered heterocycle with nitrogen and sulfur atoms), which is a common pharmacophore in bioactive molecules due to its electron-rich nature and ability to participate in hydrogen bonding.

- An ethyl carboxylate group attached to the piperazine, which may influence solubility and pharmacokinetic properties.

This compound belongs to a class of molecules designed for therapeutic applications, leveraging the piperazine-thiazole framework observed in antipsychotics, enzyme inhibitors, and antimicrobial agents . Its synthesis likely involves coupling reactions between thiazolylcarbamoyl intermediates and piperazine derivatives, as seen in analogous compounds .

Properties

IUPAC Name |

ethyl 4-[[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]carbamoyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O4S/c1-2-33-23(32)29-14-12-28(13-15-29)22(31)25-21-24-18(17-34-21)16-20(30)27-10-8-26(9-11-27)19-6-4-3-5-7-19/h3-7,17H,2,8-16H2,1H3,(H,24,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOBPKUOIBMGAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related derivatives, focusing on substituent effects, biological activities, and synthesis strategies.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -F): Enhance enzyme inhibition (e.g., AChE, MAO-B) by increasing electrophilicity and binding affinity . Aromatic Diversity: Fluorophenyl (3a) and chlorophenyl (15) derivatives show improved target selectivity compared to the target compound’s phenyl group, likely due to halogen bonding . Linker Modifications: Hydrazone (3) vs. carbamoyl (target) linkers influence conformational flexibility and metabolic stability .

Biological Activity Trends :

- Thiazole-piperazine hybrids with fluorinated or nitrated aryl groups exhibit stronger enzyme inhibition, while neutral piperazine-carboxylates (e.g., target compound) may prioritize CNS penetration .

- Charged derivatives (e.g., piperidinium in ) are more suited for peripheral targets like MTP due to reduced blood-brain barrier permeability.

Synthesis Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.